N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,5-dimethoxybenzenesulfonamide
Description
This compound features a benzo[d][1,3]dioxol-5-yl moiety linked to a morpholinoethylamine group, further substituted with a 2,5-dimethoxybenzenesulfonamide chain. The morpholine ring enhances solubility, while the dimethoxybenzene and dioxolane groups contribute to electronic and steric properties critical for target binding .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O7S/c1-26-16-4-6-19(27-2)21(12-16)31(24,25)22-13-17(23-7-9-28-10-8-23)15-3-5-18-20(11-15)30-14-29-18/h3-6,11-12,17,22H,7-10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBVLTFLTBLWKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. This can be achieved through a series of reactions including esterification, sulfonation, and amination. The key steps include:
Esterification: The benzo[d][1,3]dioxole derivative is synthesized by reacting the corresponding phenol with an appropriate esterifying agent.
Sulfonation: The esterified product undergoes sulfonation using reagents such as chlorosulfonic acid to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents such as alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in dry ether or tetrahydrofuran under an inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as a competitive inhibitor of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.
Anticancer Activity: It induces apoptosis in cancer cells by modulating the cell cycle and inhibiting key signaling pathways involved in cell proliferation.
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits microbial growth through its interaction with essential bacterial enzymes.
Comparison with Similar Compounds
Functional Group Impact on Properties
- Morpholinoethyl Group: Enhances aqueous solubility and hydrogen-bonding capacity vs. thiazole or benzimidazole cores .
- Sulfonamide vs. Acetamide : Sulfonamide’s stronger acidity (pKa ~1–2) may improve target binding vs. acetamide’s neutrality .
- Dioxolane Moieties : Electron-rich aromatic systems common across analogs; critical for π-stacking interactions .
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Molecular Formula : C20H23N2O6S
- Molecular Weight : 438.5 g/mol
- CAS Number : 887219-15-0
Structural Components
- Benzo[d][1,3]dioxole ring : Known for its role in various biological activities.
- Morpholinoethyl group : Often linked to enhanced solubility and bioavailability.
- Dimethoxybenzenesulfonamide moiety : Associated with antibacterial properties.
Antibacterial Properties
Research indicates that sulfonamide compounds exhibit significant antibacterial activity by inhibiting bacterial dihydropteroate synthase, an essential enzyme in folate synthesis. Preliminary studies suggest that this compound may possess similar properties.
| Bacteria Tested | Activity Observed | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Excellent | 625–1250 µg/mL |
| Pseudomonas aeruginosa | Significant | 625 µg/mL |
| Enterococcus faecalis | Moderate | 1250 µg/mL |
| Escherichia coli | No activity | N/A |
Antifungal Activity
The compound has also been evaluated for antifungal properties against Candida albicans, showing promising results similar to other 1,3-dioxole derivatives which are known for their antifungal efficacy.
Other Biological Activities
Emerging data suggest potential anti-inflammatory and antidepressant-like effects due to the presence of the benzo[d][1,3]dioxole ring system. Compounds with similar structures have been linked to mood regulation and anti-inflammatory pathways.
Target Interaction
The primary mode of action appears to involve interaction with microbial enzymes crucial for cell wall synthesis and metabolic pathways. By inhibiting these processes, the compound can disrupt bacterial growth and replication.
Biochemical Pathways Affected
The compound's action primarily affects:
- Folate synthesis pathway : Inhibition leads to bacterial cell death.
- Microtubule dynamics : Some related compounds have shown effects on microtubule assembly, leading to apoptosis in cancer cells.
Study on Antibacterial Efficacy
A study published in PMC6264465 examined various dioxole derivatives and their antibacterial activities. The findings indicated that compounds structurally related to this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Synthesis and Characterization
The synthesis of this compound involves several steps including the reaction of benzo[d][1,3]dioxole derivatives with morpholine and sulfonamide components. Characterization techniques such as NMR and mass spectrometry have been employed to confirm the structure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
